4-(Cyclopentylsulfanyl)phenylboronic acid

Descripción general

Descripción

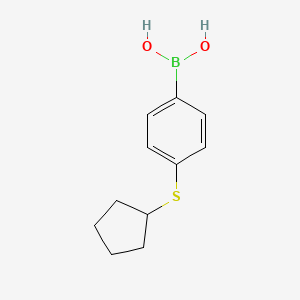

4-(Cyclopentylsulfanyl)phenylboronic acid is an organoboron compound with the molecular formula C11H15BO2S. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentylsulfanyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylsulfanyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with cyclopentylthiol in the presence of a base and a palladium catalyst. The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, forming the desired product with high specificity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

4-(Cyclopentylsulfanyl)phenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are frequently used.

Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are employed to facilitate substitution reactions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

The incorporation of boronic acids in drug delivery systems has been extensively studied due to their ability to form reversible covalent bonds with diols, which can be exploited for targeted drug delivery. For instance, phenylboronic acid derivatives, including 4-(cyclopentylsulfanyl)phenylboronic acid, have been used in the development of pH-sensitive nanoparticles for tumor targeting. These nanoparticles can release their payload in response to the acidic environment of tumors, enhancing therapeutic efficacy while minimizing side effects .

Cancer Therapy

Research indicates that phenylboronic acid derivatives can improve the targeting of chemotherapeutic agents to cancer cells by interacting with over-expressed sialic acid residues on their surfaces. This property has been utilized to enhance the effectiveness of drugs like doxorubicin when loaded into boronic acid-decorated nanoparticles . The modification of chitosan nanoparticles with this compound has shown promise in increasing the retention time at tumor sites and improving anti-tumor effects .

Synthesis of Functional Polymers

This compound can serve as a building block for synthesizing functional polymers with unique properties. These polymers can be designed for specific applications such as sensors or flame retardants. For example, chitosan-based polymers functionalized with boronic acids have been explored for their flame-retardant properties, demonstrating a significant reduction in flammability compared to unmodified counterparts .

Water Treatment

The adsorption capabilities of boronic acids make them suitable for environmental applications such as water treatment. Studies have indicated that phenylboronic acid derivatives can effectively remove pollutants from water by forming stable complexes with organic contaminants, thereby enhancing the efficiency of water purification processes .

Case Study: Tumor Targeting with Nanoparticles

A study investigated the use of this compound-decorated chitosan nanoparticles for targeted drug delivery in cancer therapy. The results demonstrated that these nanoparticles significantly restricted tumor growth and improved survival rates in animal models compared to non-decorated counterparts .

Case Study: Polymer Development

Another research effort focused on synthesizing a polymer from this compound and evaluating its fire-retardant properties. The findings revealed that the polymer exhibited superior thermal stability and reduced flammability, making it suitable for applications in safety-critical environments .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 4-(Cyclopentylsulfanyl)phenylboronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic and synthetic applications. The cyclopentylsulfanyl group enhances the compound’s stability and reactivity, allowing it to participate in a broader range of chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: Lacks the cyclopentylsulfanyl group, making it less reactive in certain contexts.

4-Formylphenylboronic acid: Contains a formyl group instead of a cyclopentylsulfanyl group, leading to different reactivity and applications.

3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.

Uniqueness

4-(Cyclopentylsulfanyl)phenylboronic acid is unique due to the presence of the cyclopentylsulfanyl group, which enhances its stability and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where robust and versatile reagents are required.

Actividad Biológica

4-(Cyclopentylsulfanyl)phenylboronic acid (CAS No. 1107580-37-9) is a compound belonging to the class of phenylboronic acids, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

The chemical structure of this compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentyl sulfanyl group. This unique structure allows for various interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C11H15BOS |

| Molecular Weight | 210.11 g/mol |

| CAS Number | 1107580-37-9 |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which are prevalent in many biological molecules. This interaction can inhibit enzymes that rely on diol-containing substrates, thereby modulating various biochemical pathways.

Enzyme Inhibition

Phenylboronic acids have been shown to inhibit enzymes such as carbonic anhydrases, which play crucial roles in maintaining pH balance in biological systems. The binding affinity of boronic acids to these enzymes is influenced by the pKa values of the compounds, affecting their inhibitory potency .

Anticancer Properties

Recent studies indicate that phenylboronic acids exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, the compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects through mechanisms involving cell cycle arrest and apoptosis induction.

Antimicrobial Activity

Research has also explored the antimicrobial potential of boronic acids, including this compound. The compound has shown efficacy against several bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis and function .

Case Studies

- Study on Cytotoxicity : A study investigating the cytotoxic effects of various phenylboronic acids found that this compound significantly reduced cell viability in human cancer cell lines when treated at concentrations above 10 µM over a 48-hour period. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .

Propiedades

IUPAC Name |

(4-cyclopentylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2S/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10,13-14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVIXXGONOTAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629657 | |

| Record name | [4-(Cyclopentylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107580-37-9 | |

| Record name | [4-(Cyclopentylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.